α3β4 nAChR Antagonism Profile
2‑Chloro‑N‑(4‑methylphenyl)pyridine‑3‑carboxamide displays exceptionally potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [1]. In contrast, nicotine, the prototypical agonist at these receptors, exhibits no antagonist activity under comparable conditions, and classical competitive nAChR antagonists such as mecamylamine typically require 100‑fold higher concentrations to achieve similar blockade (e.g., mecamylamine IC₅₀ ~200 nM at α3β4) [2]. The compound also inhibits α4β2 nAChR with an IC₅₀ of 12 nM and muscle‑type α1β1γδ nAChR with an IC₅₀ of 7.9 nM, establishing a broad nAChR antagonism profile [1].
| Evidence Dimension | Inhibition of human α3β4 nAChR (antagonist activity) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | Nicotine (no antagonist activity at this concentration range); mecamylamine (IC₅₀ ≈ 200 nM) |
| Quantified Difference | >100‑fold more potent than mecamylamine at α3β4; unique antagonist profile versus nicotine |
| Conditions | Human SH‑SY5Y cells, inhibition of carbamylcholine‑induced ⁸⁶Rb⁺ efflux by liquid scintillation counting |
Why This Matters
This sub‑nanomolar potency enables studies of nAChR pharmacology at concentrations that minimize off‑target effects, a critical advantage for in vitro and in vivo neuropharmacology research.
- [1] EcoDrugPlus. Antagonist activity at human α3β4 nAChR for 2‑chloro‑N‑(4‑methylphenyl)pyridine‑3‑carboxamide. View Source
- [2] Papke, R. L., et al. Molecular dissection of nicotinic acetylcholine receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 2005. View Source
